4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15499765
InChI: InChI=1S/C23H17ClIN3O4/c24-17-9-7-16(8-10-17)22(30)26-14-21(29)28-27-13-15-5-11-18(12-6-15)32-23(31)19-3-1-2-4-20(19)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+
SMILES:
Molecular Formula: C23H17ClIN3O4
Molecular Weight: 561.8 g/mol

4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

CAS No.:

Cat. No.: VC15499765

Molecular Formula: C23H17ClIN3O4

Molecular Weight: 561.8 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate -

Specification

Molecular Formula C23H17ClIN3O4
Molecular Weight 561.8 g/mol
IUPAC Name [4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate
Standard InChI InChI=1S/C23H17ClIN3O4/c24-17-9-7-16(8-10-17)22(30)26-14-21(29)28-27-13-15-5-11-18(12-6-15)32-23(31)19-3-1-2-4-20(19)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+
Standard InChI Key ZVPSDEHSDHIZFR-UVHMKAGCSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I
Canonical SMILES C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I

Introduction

The compound 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic molecule featuring a carbohydrazonoyl group linked to a phenyl ring, which is further substituted with a 2-iodobenzoate group. This compound is part of a broader class of carbohydrazonoyl derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical research.

Synthesis

The synthesis of 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate likely involves several steps:

  • Formation of the Chlorobenzoyl Intermediate: This involves reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

  • Amidation: The 4-chlorobenzoyl chloride is then reacted with an appropriate amine to form the 4-chlorobenzoyl amide.

  • Hydrazonation: The amide is further reacted with hydrazine to form the carbohydrazonoyl derivative.

  • Coupling with Phenyl Group: Finally, the carbohydrazonoyl derivative is coupled with a phenyl compound under specific conditions to yield the intermediate.

  • Iodobenzoate Formation: The final step involves reacting the intermediate with 2-iodobenzoic acid or its derivatives to form the target compound.

Applications

  • Pharmaceutical Research: Compounds with carbohydrazonoyl groups are investigated for their potential biological activities, including antimicrobial and anticancer properties.

  • Organic Synthesis: They serve as versatile intermediates in the synthesis of complex organic molecules.

Research Findings

  • Biological Activity: Studies on similar compounds have shown promising results in inhibiting certain enzymes or interacting with biological targets, though specific data on this compound is limited.

  • Chemical Reactions: These compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are useful in modifying their structure for specific applications.

Hazards

  • Irritation and Environmental Hazard: Compounds with chloro and iodo substituents can be irritants and pose environmental hazards.

  • Precautions: Handling requires protective equipment, and disposal should follow environmental guidelines.

Safety Data

PropertyDescription
Molecular FormulaNot explicitly provided
SolubilityLimited in water, soluble in organic solvents
StabilityGenerally stable, may degrade with light or oxidizers
HazardsIrritant, environmental hazard

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